Nybomycin
Description
Nybomycin, a pyridoquinolinedione-based secondary metabolite, was first isolated in 1955 from Streptomyces species . Its structure features a fused pyridoquinolone core and an angular oxazoline ring, distinguishing it from other antibiotics . This compound exhibits a unique "reverse antibiotic" mechanism: it selectively inhibits quinolone-resistant bacterial DNA gyrase (e.g., GyrA Ser84Leu mutants) while restoring susceptibility to quinolones in resistant strains . Beyond antibacterial activity, it demonstrates cytotoxicity against cancer cell lines (e.g., A549 lung cancer and PC3 prostate cancer) via ROS-mediated pathways and inhibits dormant Mycobacterium tuberculosis .
Biosynthesis: The this compound gene cluster (nybA to nybZ) includes genes homologous to those in the streptonigrin pathway, suggesting shared intermediates (e.g., 4-aminoanthranilic acid) . Key steps involve acetoacetate incorporation, pyridone ring cyclization (nybN), and oxazoline ring formation via isopenicillin N synthase (IPNS) homologs (nybT/U) .
Properties
IUPAC Name |
6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMUGCUFXWTNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949186 | |
| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26326-47-6, 30408-30-1 | |
| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nybomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nybomycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NYBOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis of Nybomycin
Historical Synthetic Approaches
Early synthetic routes to this compound and its derivatives, such as deoxythis compound (DNM), were hampered by low yields and inefficiencies. The first total synthesis of DNM, reported in the mid-20th century, achieved a mere 0.84% overall yield due to sequential construction of the central diazaanthracene framework and instability of intermediates. Rinehart’s degradation studies laid the groundwork for methylene bridge insertion strategies, but scalability remained a critical limitation.
Modern Synthetic Routes
Recent advances in palladium-catalyzed cross-coupling reactions have revolutionized this compound synthesis. A 2019 study detailed a seven-step route to DNM featuring a Suzuki-Miyaura cross-coupling and methylene bridge insertion, achieving an 11% overall yield (Table 1). Key innovations include:
- Mixed Suzuki Cross-Coupling : Enabled efficient construction of the diazaanthracenol core.
- Methylene Bridge Insertion : Reaction of diazaanthracenol with dibromomethane yielded DNM at 73% efficiency.
Despite these improvements, challenges persist. For example, the instability of iodo-alkene intermediates and base-sensitive boronic esters necessitated alternative coupling strategies to enhance robustness.
Table 1: Comparison of Synthetic Routes for this compound Derivatives
Biosynthetic and Metabolic Engineering Approaches
Heterologous Production in Streptomyces albidoflavus
Native this compound producers, such as Streptomyces albus, accumulate low titers (≤350 mg/1000 L fermentation). To address this, researchers engineered a cluster-free chassis strain, S. albidoflavus Del14, for heterologous production. Initial efforts yielded 860 μg/L this compound, primarily during the stationary phase.
Promoter Optimization and Pathway Engineering
Metabolic engineering focused on precursor supply and cluster deregulation:
- Pentose Phosphate Pathway (PPP) : Overexpression of zwf (glucose-6-phosphate dehydrogenase) increased NADPH availability, enhancing this compound precursor supply.
- Shikimic Acid Pathway : Amplification of aroB and aroD boosted aromatic amino acid biosynthesis, critical for the this compound scaffold.
- Constitutive Promoters : Replacement of the native promoter with synthetic promoters PkasOP* and P41 increased expression during all growth phases, raising titers to 1.7 mg/L.
Table 2: Metabolic Engineering Milestones in S. albidoflavus
| Strain Generation | Modification | This compound Titer |
|---|---|---|
| 4N24 (Base) | Heterologous cluster insertion | 860 μg/L |
| NYB-6B | PPP + shikimic pathway optimization | 1.7 mg/L |
| NYB-11 | Cluster deregulation + minimal medium | 12 mg/L |
Challenges in this compound Synthesis
Chemical Instability and Intermediate Sensitivity
The iodo-alkene intermediate in Suzuki-Miyaura couplings is highly base-sensitive, necessitating precise reaction conditions to prevent degradation. Similarly, boronic esters used in cross-coupling reactions require stabilization under inert atmospheres.
Transcriptional Regulation in Biosynthesis
Native this compound clusters contain regulatory genes (e.g., nybW) that suppress production during exponential growth. Deletion of nybW in S. albidoflavus NYB-9 shifted production to the growth phase, increasing titers 15-fold.
Chemical Reactions Analysis
Biosynthetic Pathway of Nybomycin
This compound's biosynthesis involves a complex interplay of enzymes encoded by its gene cluster in Streptomyces albus subsp. The pathway integrates shikimate-derived precursors with specialized enzymatic transformations .
Key Steps in Biosynthesis :
-
Pyridone Ring Formation :
-
Oxazoline Ring Closure :
-
Hydroxylation :
Enzyme Functions :
| Gene | Enzyme Type | Role |
|---|---|---|
| nybS | Methyltransferase | Pyridone nitrogen methylation |
| nybT/U | Isopenicillin N synthase | Oxazoline ring formation |
| nybB | Oxidoreductase | Hydroxylation at C-8’ |
Synthetic Chemistry and Analog Development
Synthetic efforts focus on scalable routes and structural modifications to optimize antibacterial activity .
Key Synthetic Steps :
-
Coupling Reactions :
-
Functional Group Transformations :
-
Cyclization :
Reagents and Conditions :
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous, acidic pH |
| Reduction | Sodium borohydride | Ethanol, 0°C |
| Cyclization | 1,1-dibromomethane | DMF, 80°C |
Biochemical Interactions and Antimicrobial Activity
This compound’s mechanism involves dual inhibition of bacterial and human topoisomerases, with unique selectivity for fluoroquinolone-resistant mutants .
Antibacterial Activity :
Enzyme Inhibition :
-
DNA Gyrase : NYB induces single-stranded DNA breaks at low concentrations (IC₅₀ = 2 μM) .
-
Topoisomerase IV : Inhibited at IC₅₀ = 67 μM, with decatenation activity suppressed at higher concentrations .
-
Human Topoisomerase IIα : Targeted, contributing to cytotoxicity in eukaryotic cells .
Intercalation Properties :
Unique Enzymatic Reactions in Related Compounds
The dnmT gene product in deoxythis compound biosynthesis demonstrates dual functionality:
-
4-Oxazoline Ring Formation : Catalyzes cyclization of N-dimethylated precursors .
-
Self-Regulation : Decomposes the oxazoline ring and demethylates N-methyl groups, modulating intracellular antibiotic levels .
This bidirectional catalysis highlights the evolutionary adaptation of Fe(II)/α-ketoglutarate-dependent dioxygenases in natural product biosynthesis .
Scientific Research Applications
Nybomycin has a wide range of scientific research applications:
Mechanism of Action
Nybomycin exerts its effects by inhibiting DNA gyrase, a type II topoisomerase, in bacteria. It specifically targets the mutated form of DNA gyrase found in fluoroquinolone-resistant bacteria, thereby disrupting DNA replication and leading to bacterial cell death . This mechanism is unique because it allows this compound to be effective against bacteria that have developed resistance to other antibiotics .
Comparison with Similar Compounds
Nybomycin Derivatives
Deoxynyboquinone
Rubromycin Family
Streptonigrin
Key Findings and Implications
Structural-Activity Relationships: The C-4 substituent (COOH in this compound B, CH₃ in this compound D) enhances cytotoxicity, while the oxazoline ring is critical for gyrase targeting . Deoxynyboquinone’s quinone core drives ROS-mediated cytotoxicity, surpassing parental this compound in potency .
Biosynthetic Flexibility :
- Heterologous expression of the this compound cluster in S. albus Del14 enabled production scaling to 12 mg/L via metabolic engineering (e.g., upregulating shikimate and pentose phosphate pathways) .
Therapeutic Potential: this compound’s ability to resensitize quinolone-resistant bacteria offers a strategy to combat multidrug resistance . Rubromycins’ antifungal and regenerative inhibition properties highlight understudied bioactivities .
Biological Activity
Nybomycin is an antibiotic compound derived from the marine actinobacterium Streptomyces albus. It has garnered attention for its unique mechanism of action, particularly as a "reverse antibiotic," selectively inhibiting fluoroquinolone-resistant (FQR) bacterial strains while exhibiting minimal activity against their fluoroquinolone-sensitive (FQS) counterparts. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound primarily targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The emergence of FQR strains due to mutations in these enzymes poses a significant challenge in antibiotic treatment. This compound's ability to inhibit the mutant forms of DNA gyrase, particularly those with the S83L/I mutation in the GyrA subunit, is a key feature of its biological activity .
Table 1: Inhibition Potency of this compound Against Various Enzymes
| Enzyme Type | Inhibition Concentration (IC50, μM) | Minimal Effective Concentration (μM) |
|---|---|---|
| Wild-Type DNA Gyrase | 47 ± 17 | 4 |
| S83L GyrA Mutant | 41 ± 15 | 2 |
| Topoisomerase IV | 75 ± 7 | 67 |
| Human Topoisomerase IIα | 15 ± 2 | 17 |
The above table summarizes the inhibition concentrations for this compound against various topoisomerases, indicating its potent activity against both bacterial and human enzymes.
Efficacy Against Resistant Strains
Research indicates that this compound effectively inhibits growth in several Gram-positive bacteria that have developed resistance to fluoroquinolones. For instance, it has shown significant activity against Staphylococcus aureus strains harboring FQR mutations. The compound's selective targeting allows it to suppress resistant strains without affecting sensitive ones, making it a promising candidate for addressing antibiotic resistance .
Case Studies
- Study on E. coli Resistance : A study demonstrated that this compound inhibited both wild-type and GyrA S83L mutant strains of E. coli, which are typically resistant to fluoroquinolones. The findings showed that while ciprofloxacin had diminished efficacy against these mutants, this compound retained comparable inhibitory effects across both strains .
- Combination Therapy Potential : In combination with other antibiotics, this compound has been explored for its synergistic effects against resistant bacterial infections. Preliminary results suggest that pairing it with traditional antibiotics may enhance overall efficacy and reduce resistance development .
Cytotoxicity and Human Cell Line Studies
While this compound exhibits strong antibacterial properties, it also demonstrates cytotoxic effects on human cell lines. This is attributed to its inhibition of human topoisomerase IIα, raising considerations for therapeutic applications and safety profiles. Further studies are necessary to elucidate the implications of this cytotoxicity in clinical settings .
Q & A
Q. What methodologies are recommended for isolating and characterizing nybomycin metabolites?
Isolation typically involves high-performance liquid chromatography (HPLC) for purification, followed by structural elucidation using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, this compound B, C, and D were isolated via silica gel column chromatography and semipreparative C18 HPLC, with molecular weights confirmed as 313.0, 287.0, and 285.1 [M + H]⁺, respectively . UV spectroscopy (e.g., peaks at 273–379 nm for this compound B) and heteronuclear correlation experiments (HSQC) further aid in structural confirmation .
Table 1: Key Structural and Spectral Data of Nybomycins
Q. What are the standard assays for evaluating this compound bioactivity?
- Antimicrobial Activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) using agar diffusion or broth microdilution assays .
- Cytotoxicity : MTT or similar assays on cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer) .
- Mechanistic Studies : Western blotting to assess downstream targets like 4E-BP1 phosphorylation or axolotl embryo tail regeneration assays for developmental toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s antibacterial spectrum across studies?
Discrepancies in activity (e.g., weak anti-Gram(-) activity in some studies vs. inhibition of E. coli topoisomerases ) may stem from strain-specific resistance mechanisms or assay conditions. To address this:
- Comparative Studies : Use isogenic bacterial strains (wild-type vs. fluoroquinolone-resistant) to isolate resistance mechanisms .
- Enzyme Assays : Directly measure inhibition of DNA gyrase or topoisomerase IV via ATPase activity or supercoiling assays .
- Molecular Docking : Model this compound’s interaction with topoisomerase mutations (e.g., GyrA S83L in E. coli) to predict efficacy .
Q. What experimental strategies clarify this compound’s biosynthetic pathway?
- Gene Cluster Analysis : Heterologous expression of Streptomyces BAC clones (e.g., 4N24, 4M14) identifies biosynthetic genes (e.g., nybA encoding a putative cyclase) .
- Precursor Feeding : Isotope-labeled aminoanthranilic acid (a proposed precursor) can track incorporation into the this compound scaffold .
- CRISPR-Cas9 Knockouts : Disrupt putative methyltransferase or oxygenase genes to assess their roles in modifying side chains (e.g., C-4 methyl in this compound D) .
Q. How does this compound overcome fluoroquinolone resistance in Gram-negative bacteria?
this compound acts as a "reverse antibiotic" by targeting both wild-type and resistant topoisomerases. Key approaches to validate this:
- Enzyme Inhibition Assays : Compare IC₅₀ values for this compound against purified fluoroquinolone-sensitive and resistant DNA gyrase .
- Genetic Studies : Overexpress efflux pumps (e.g., AcrAB-TolC) in E. coli to test if resistance is pump-mediated .
- ROS Detection : Measure reactive oxygen species (ROS) levels post-treatment, as deoxynyboquinone (a this compound analog) induces ROS-mediated cytotoxicity .
Methodological Considerations
- Contradiction Analysis : When bioactivity data conflict (e.g., rubromycins showing antifungal activity but no cytotoxicity ), use orthogonal assays (e.g., transcriptomics) to identify off-target effects .
- Dose-Response Validation : Ensure cytotoxicity assays include multiple concentrations (e.g., 1–100 μM) to distinguish specific effects from general toxicity .
Q. Table 2: Key Findings from this compound Bioactivity Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
